3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

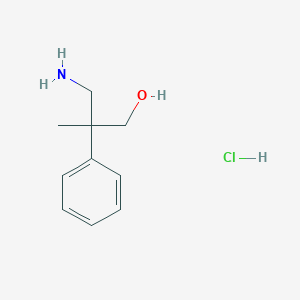

3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride is a chiral amino alcohol salt characterized by a propanol backbone substituted with a methyl group, a phenyl ring, and an amino group. The hydrochloride form enhances solubility and stability through ionic interactions.

Key structural features include:

- Molecular formula : $$ \text{C}{10}\text{H}{16}\text{ClNO} $$ (free base: $$ \text{C}{10}\text{H}{15}\text{NO} $$)

- Molecular weight : 201.68 g/mol (calculated from free base MW: 165.23 g/mol + HCl: 36.46 g/mol)

- Chiral center : The carbon atom adjacent to the amino group is stereogenic, enabling enantiomeric forms (R/S configurations)

Stereochemical implications :

The compound’s chirality arises from the tetrahedral arrangement of substituents around the central carbon:

- Primary substituents : Amino ($$-\text{NH}2$$), hydroxyl ($$-\text{OH}$$), methyl ($$-\text{CH}3$$), and phenyl ($$-\text{C}6\text{H}5$$) groups

- Configurational impact : While specific enantiomeric data is limited, structurally related compounds like (R)-3-amino-2-phenylpropan-1-ol exhibit pronounced biological activity due to stereoselective interactions.

Comparative analysis of substituent effects :

| Substituent Position | Functionality | Impact on Structure/Reactivity |

|---|---|---|

| C2 | Methyl group | Steric hindrance, reduced hydrogen bonding capacity |

| C3 | Phenyl ring | Aromatic interactions, π-π stacking potential |

| C1 | Hydroxyl group | Hydrogen bond donor/acceptor sites |

| N-bearing carbon | Amino group | Salt formation with HCl, NH₃⁺ ionization |

Crystallographic Analysis and Hydrogen Bonding Networks

The crystal structure of 3-amino-2-methyl-2-phenylpropan-1-ol hydrochloride has not been directly reported, but insights may be inferred from analogous amino alcohol systems.

Key hydrogen-bonding motifs :

- NH₃⁺⁻Cl⁻ interactions : The protonated amino group forms strong ionic bonds with chloride counterions.

- OH⁻Cl⁻ coordination : Hydroxyl oxygen atoms act as hydrogen bond acceptors to chloride ions.

- Intramolecular NH₂⁻OH interactions : Potential for S-shaped hydrogen bonds between amino and hydroxyl groups.

Structural analogs and their hydrogen-bonding patterns :

Theoretical crystallographic parameters :

- Space group : Likely tetragonal or orthorhombic symmetry based on hydrochloride packing tendencies.

- Hydrogen bond lengths : NH₃⁺⁻Cl⁻: ~2.2–2.5 Å; OH⁻Cl⁻: ~2.8–3.0 Å (estimated from similar salts).

Comparative Structural Analysis with Related Amino Alcohol Derivatives

3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride exhibits distinct structural features when contrasted with other amino alcohols.

Structural differentiation from key analogs :

| Compound | Substituents | Key Structural Differences |

|---|---|---|

| 2-Amino-2-methyl-1-propanol | No phenyl group | Linear chain vs. branched, aromatic interactions absent |

| 3-Amino-2-phenylpropan-1-ol | No methyl group | Reduced steric bulk, altered hydrogen bonding capacity |

| 2-Amino-2-phenylpropan-1-ol HCl | Amino at C2 vs. C3 | Positional isomerism affecting NH₃⁺ orientation |

Impact of substituents on crystal packing :

- Methyl group : Introduces steric hindrance, potentially disrupting planar hydrogen-bonded networks.

- Phenyl ring : Enables π-π interactions, stabilizing layered crystal architectures.

- Hydrochloride salt : Enhances ionic character, favoring alternating NH₃⁺⁻Cl⁻ layers over neutral molecular arrangements.

Comparative hydrogen-bonding efficiency :

| Compound | Dominant H-Bonds | Network Complexity |

|---|---|---|

| Target compound | NH₃⁺⁻Cl⁻, OH⁻Cl⁻ | Moderate (ionic dominance) |

| 2-Amino-2-methyl-1-propanol salts | NH₃⁺⁻OOC, π-π stacking | High (heterosynthon-driven) |

| 3-Amino-1-butanol derivatives | NH₃⁺⁻OOC, O⁻H⁻N | Variable (polymorph-dependent) |

Properties

IUPAC Name |

3-amino-2-methyl-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(7-11,8-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKATZUQSWLNACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-phenylpropan-1-ol with ammonia in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method allows for efficient production and high throughput .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its chiral nature is crucial for the development of enantiomerically pure drugs, which can significantly influence therapeutic efficacy and safety profiles.

Key Pharmaceutical Applications:

- Neurological Disorders : The compound is investigated for its potential to modulate neurotransmitter systems, making it relevant for treating conditions such as depression and anxiety.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit anticancer properties, with studies showing activity against specific cancer cell lines like HCT-116 and MCF-7 .

Chemical Synthesis

Due to its ability to participate in various chemical reactions, this compound acts as a versatile building block in organic synthesis.

Chemical Reactions:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Capable of being reduced to produce secondary or tertiary amines.

- Substitution Reactions : The amino group can engage in nucleophilic substitutions, leading to diverse derivatives.

Biological Research

In biological studies, this compound is utilized to explore enzyme mechanisms and protein-ligand interactions, contributing to our understanding of biochemical pathways.

Mechanisms of Action:

The compound's interaction with enzymes and receptors allows it to either inhibit or activate specific biological processes. This property is particularly valuable in drug design where selective binding can minimize side effects while enhancing therapeutic outcomes.

Case Study 1: Anticancer Activity

A series of derivatives based on 3-Amino-2-methyl-2-phenylpropan-1-ol were synthesized and tested for antiproliferative activity against human cancer cell lines. Out of 25 compounds screened, several exhibited significant activity with IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This highlights the potential of the compound in developing new cancer therapies.

Case Study 2: Neuromodulatory Effects

Research has demonstrated that 3-Amino-2-methyl-2-phenylpropan-1-ol can influence neurotransmitter systems, suggesting its application in treating neurological disorders. Its sympathomimetic properties indicate potential use in enhancing cognitive functions or managing mood disorders .

Uniqueness

This compound stands out due to its chiral nature, which is essential for synthesizing enantiomerically pure substances. This characteristic is particularly advantageous in the pharmaceutical industry where the efficacy of drugs can be highly dependent on their stereochemistry .

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-2-methyl-2-phenylpropan-1-ol hydrochloride with four structurally related hydrochlorides, focusing on molecular features, physicochemical properties, and biological activities.

3-(Methylamino)-1,1-diphenylpropan-2-ol Hydrochloride

- Molecular Formula: C₁₆H₁₉NO·HCl

- Molecular Weight : 277.79 g/mol

- Key Features: Secondary amine (methylamino group) instead of a primary amine. Two phenyl groups at the C2 position vs. one phenyl and one methyl group in the target compound.

ACNU (1-(4-Amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea Hydrochloride)

- Molecular Formula : C₉H₁₃ClN₆O₂·HCl

- Molecular Weight : 337.1 g/mol

- Key Features: Nitrosourea moiety with a pyrimidinyl group, distinct from the amino alcohol structure. Solubility: Highly water-soluble at pH 3.3 (44.6 mg/mL) but less so at pH 6.8 (0.7 mg/mL). log P: 0.92 (moderate lipophilicity).

- Biological Activity : Demonstrated antitumor efficacy in murine glioma models, with delayed DNA synthesis inhibition in tumor cells .

(3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol Hydrochloride

- Molecular Formula: C₇H₁₅NO₂·HCl

- Molecular Weight : 197.7 g/mol

- Key Features :

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride

- Molecular Formula : C₉H₁₂N₂O₃·HCl

- Molecular Weight : 232.66 g/mol

- Key Features: Nitro group at the phenyl para position, enhancing electron-withdrawing effects. Solubility: Slightly soluble in chloroform and methanol. Applications: Used as a research chemical, likely in nitroaromatic compound studies .

Data Table: Comparative Analysis of Hydrochloride Derivatives

Key Findings and Research Insights

- Electron-withdrawing groups (e.g., nitro in ) alter solubility and reactivity, impacting pharmacological profiles.

- Synthesis and Chirality: Enantioselective synthesis methods (e.g., ) highlight the importance of stereochemistry in amino alcohol derivatives for targeted bioactivity.

Notes

- Further experimental studies are required to elucidate the specific biological roles and physicochemical properties of 3-amino-2-methyl-2-phenylpropan-1-ol hydrochloride.

Biological Activity

3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride, also known as a chiral building block in organic synthesis, exhibits various biological activities that are significant in pharmaceutical and biochemical research. This compound's unique structural features contribute to its reactivity and interaction with biological systems, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClN, indicating the presence of an amino group, a hydroxyl group, and a phenyl group. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in biological assays and synthesis processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator for specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It may bind to cellular receptors, modulating signal transduction pathways that affect cellular responses.

Research indicates that compounds with similar structures often exhibit neuroprotective effects and influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Antimicrobial Properties

Studies have shown that derivatives of related compounds can exhibit significant antibacterial activity. For instance, modifications to the phenyl group can enhance the compound's effectiveness against strains like Helicobacter pylori, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL for some derivatives . While direct data on this compound is limited, its structural similarities suggest potential antimicrobial properties.

Neuroprotective Effects

Research involving structurally related compounds indicates that this compound may possess neuroprotective qualities. These compounds have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-methylpropan-1-ol | Lacks the phenyl group | Different pharmacokinetics |

| Phenylpropanolamine | Shares phenyl and amino groups | Varies in hydroxyl positioning |

| (R)-Norephedrine hydrochloride | Contains a similar backbone | Notable sympathomimetic activity |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities compared to other related compounds .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives based on the core structure of this compound. For example:

- Antibacterial Activity : A study demonstrated that modifications to the phenolic structure could enhance antibacterial efficacy against drug-resistant strains. The presence of electron-withdrawing groups significantly influenced antimicrobial potency .

- Neuroprotective Studies : Research indicated that compounds similar to 3-Amino derivatives could modulate neurotransmitter release, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3-amino-2-methyl-2-phenylpropan-1-ol hydrochloride to minimize instability?

The compound’s instability arises from proximity of reactive groups (e.g., amino and hydroxyl), which can lead to intramolecular interactions or degradation. Methodological approaches include:

- Stepwise Protection/Deprotection : Use temporary protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines) during synthesis to prevent unwanted side reactions .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress thermal degradation .

- Controlled pH : Maintain acidic conditions (pH 4–5) during hydrochloride salt formation to enhance stability .

- Purification via Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt with high purity, reducing residual impurities that accelerate decomposition .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- X-ray Crystallography : Resolve the 3D structure using SHELX software, which is robust for small-molecule refinement and identifying stereochemical configurations .

- NMR Spectroscopy : Employ - and -NMR to confirm the presence of methyl, phenyl, and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet (~5 ppm) in DMSO-d6 .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHClNO, MW 201.69) and fragmentation patterns to rule out side products .

Q. How can researchers address solubility challenges in aqueous and organic solvents for this hydrochloride salt?

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution with water for biological assays .

- Co-Solvent Systems : Use ethanol-water (1:1 v/v) to balance solubility and stability. The hydrochloride form improves aqueous solubility due to ionic interactions .

- pH Adjustment : For organic-phase reactions, neutralize the hydrochloride with a mild base (e.g., NaHCO) to recover the free base, then re-acidify post-reaction .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities of the compound’s amino and hydroxyl groups with target proteins (e.g., enzymes in neurotransmitter pathways).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity in substitution or oxidation reactions. For example, the phenyl ring’s electron density influences electrophilic attack sites .

- MD Simulations : Simulate stability in physiological conditions (37°C, pH 7.4) to identify degradation-prone regions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

- Isotopic Labeling : Synthesize - or -labeled analogs to distinguish overlapping signals in NMR spectra .

- Tandem MS/MS : Fragment ions (e.g., m/z 154 from loss of HCl) can confirm the hydrochloride moiety’s presence .

- Cross-Validation with Crystallography : Compare experimental NMR data with X-ray-derived bond lengths and angles to identify conformational anomalies .

Q. What strategies are recommended for enantiomeric purity assessment and enhancement?

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences ≥2 minutes indicate high purity .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during the amine-forming step to favor a single enantiomer .

- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to validate absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.